molecular formula C15H16N2O2S2 B2991011 N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide CAS No. 895458-78-3

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide

Cat. No.: B2991011
CAS No.: 895458-78-3
M. Wt: 320.43
InChI Key: DBUNHCURBIJMMS-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a p-tolylthioacetamido substituent at the 2-position and a methyl group on the carboxamide nitrogen. This structural framework is shared with several bioactive thiophene carboxamides, which are frequently explored for their kinase inhibitory properties, particularly in oncology (e.g., VEGFR-2 inhibitors) . The p-tolylthio group may enhance lipophilicity and binding affinity, while the carboxamide moiety contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-10-3-5-11(6-4-10)21-9-13(18)17-15-12(7-8-20-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNHCURBIJMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide typically involves the reaction of p-tolylthiol with N-methyl-2-bromoacetamide, followed by cyclization with thiophene-3-carboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Activity: The 5-cyano and arylacetamido groups in derivatives enhance VEGFR-2 inhibitory activity, suggesting that electron-withdrawing groups (e.g., cyano) and extended aromatic systems improve target binding . The p-tolylthio group in the target compound may similarly enhance hydrophobic interactions.
  • Carboxamide vs. This may limit its utility in kinase inhibition but improve stability for intermediate synthesis .

Biological Activity

N-methyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of c-Jun N-terminal kinases (JNKs). This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O2S2
  • Molecular Weight : 282.39 g/mol
  • Chemical Structure : The compound features a thiophene ring, an acetamido group, and a p-tolylthio substituent, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of p-tolylthiol with N-methyl-2-bromoacetamide .
  • Cyclization with thiophene-3-carboxylic acid .
  • Reaction Conditions : Utilization of potassium carbonate as a base in dimethylformamide under reflux conditions to ensure complete conversion of reactants to the desired product .

This compound acts primarily through the inhibition of JNK pathways, which are crucial in regulating cell proliferation, differentiation, and apoptosis. JNKs are implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate these pathways suggests potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by arresting the cell cycle at the G1/S phase, leading to increased caspase-3 activity and subsequent cell death .

Case Studies

  • In vitro Studies : A study demonstrated that the compound significantly reduced cell viability in HeLa cells with an IC50 value of approximately 5 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis rather than necrosis .
  • Animal Models : In vivo experiments using solid tumor models showed that administration of this compound resulted in reduced tumor volume and improved survival rates compared to control groups .

Comparative Analysis

Compound NameIC50 (µM)MechanismReference
This compound5JNK Inhibition
Compound 20 (similar structure)1.67 (HeLa)EGFR/DHFR Inhibition
Compound 21 (similar structure)0.143 (EGFR)Dual Inhibition

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